molecular formula C16H14F4N2O4 B11477740 Propanoic acid, 3,3,3-trifluoro-2-[(2-fluorophenyl)amino]-2-[(2-furanylcarbonyl)amino]-, ethyl ester

Propanoic acid, 3,3,3-trifluoro-2-[(2-fluorophenyl)amino]-2-[(2-furanylcarbonyl)amino]-, ethyl ester

Cat. No.: B11477740
M. Wt: 374.29 g/mol
InChI Key: SUHNJNKICLQXKS-UHFFFAOYSA-N
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Description

ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]-2-[(FURAN-2-YL)FORMAMIDO]PROPANOATE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]-2-[(FURAN-2-YL)FORMAMIDO]PROPANOATE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the trifluoromethyl group:

    Furan ring formation: The furan ring can be synthesized via cyclization reactions involving furfural or other furan derivatives.

    Esterification: The final step involves esterification to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]-2-[(FURAN-2-YL)FORMAMIDO]PROPANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]-2-[(FURAN-2-YL)FORMAMIDO]PROPANOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]-2-[(FURAN-2-YL)FORMAMIDO]PROPANOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorophenyl groups enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The furan ring may also contribute to its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 3,3,3-TRIFLUORO-2-AMINO-2-(FURAN-2-YL)PROPANOATE
  • ETHYL 3,3,3-TRIFLUORO-2-[(2-CHLOROPHENYL)AMINO]-2-[(FURAN-2-YL)FORMAMIDO]PROPANOATE

Uniqueness

ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]-2-[(FURAN-2-YL)FORMAMIDO]PROPANOATE is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which impart distinct chemical and biological properties. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H14F4N2O4

Molecular Weight

374.29 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-(2-fluoroanilino)-2-(furan-2-carbonylamino)propanoate

InChI

InChI=1S/C16H14F4N2O4/c1-2-25-14(24)15(16(18,19)20,21-11-7-4-3-6-10(11)17)22-13(23)12-8-5-9-26-12/h3-9,21H,2H2,1H3,(H,22,23)

InChI Key

SUHNJNKICLQXKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=CC=C1F)NC(=O)C2=CC=CO2

Origin of Product

United States

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